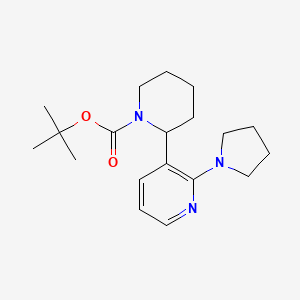

tert-Butyl 2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate

Description

tert-Butyl 2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core substituted at the 2-position with a pyridine ring. The pyridine moiety is further modified at its 2-position with a pyrrolidin-1-yl group, while the piperidine nitrogen is protected by a tert-butyl carbamate group.

Structure

3D Structure

Properties

Molecular Formula |

C19H29N3O2 |

|---|---|

Molecular Weight |

331.5 g/mol |

IUPAC Name |

tert-butyl 2-(2-pyrrolidin-1-ylpyridin-3-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C19H29N3O2/c1-19(2,3)24-18(23)22-14-5-4-10-16(22)15-9-8-11-20-17(15)21-12-6-7-13-21/h8-9,11,16H,4-7,10,12-14H2,1-3H3 |

InChI Key |

VKSPKLXTLCOCFX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C2=C(N=CC=C2)N3CCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

Pyridine Ring Functionalization: The pyridine ring is functionalized by introducing the pyrrolidin-1-yl group through nucleophilic substitution reactions.

Piperidine Ring Formation: The piperidine ring is formed by cyclization reactions involving appropriate amines and aldehydes or ketones.

Final Coupling: The final step involves coupling the functionalized pyridine and piperidine rings using tert-butyl chloroformate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and piperidine rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed on the pyridine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various biological assays, particularly for its potential as a therapeutic agent. Key areas of interest include:

- Anticancer Activity : Research indicates that derivatives of piperidine, including this compound, exhibit cytotoxic effects against cancer cell lines. For instance, studies have demonstrated significant apoptosis induction in hypopharyngeal tumor cells, suggesting potential use in cancer therapies .

- Immunomodulatory Effects : The compound has been evaluated for its ability to enhance immune responses. In vitro studies revealed that it could activate mouse splenocytes against tumor cells by inhibiting the PD-1/PD-L1 pathway, which is crucial for immune checkpoint modulation in cancer therapy .

Interaction Studies

Understanding how tert-butyl 2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate interacts with biological targets is essential for its application in drug design. Preliminary studies focus on:

- Receptor Binding : The compound's structural similarity to known inhibitors suggests it may bind effectively to specific receptors involved in cancer progression and immune response modulation .

Case Study 1: PD-L1 Inhibition

A doctoral thesis investigated the biological activity of several piperidine derivatives, including this compound. The study employed rescue assays involving mouse splenocytes exposed to recombinant PD-L1. Results indicated that the compound significantly restored immune function at specific concentrations, highlighting its potential as a PD-L1 inhibitor .

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, the compound was tested against various cancer cell lines, demonstrating dose-dependent cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation at nanomolar concentrations. This aligns with findings from other studies on similar piperidine compounds .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and piperidine rings contribute to the binding affinity and specificity of the compound, while the pyridine ring may participate in π-π interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

(a) tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate (Compound-1)

- Structure : Lacks the pyrrolidin-1-yl group at the pyridine’s 2-position.

- Synthesis : Prepared via a published procedure involving bromonicotine intermediates, highlighting a divergent route compared to the target compound’s likely synthesis (which may require additional steps for pyrrolidine substitution) .

(b) tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate

- Structure: Features an amino group at the piperidine’s 4-position instead of the 2-position pyridine-pyrrolidine substitution.

(c) tert-Butyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate

- Structure: Replaces pyrrolidin-1-yl with a cyclopropylamino group, altering steric and electronic profiles.

- Molecular Formula : C₁₈H₂₇N₃O₂ (MW 317.4) vs. the target compound’s likely formula (C₁₉H₂₉N₃O₂, estimated MW ~331.5). The cyclopropyl group may enhance metabolic stability compared to pyrrolidine’s flexibility .

(d) tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- Structure : Contains a pyrrolidine ring linked to a methoxy- and iodo-substituted pyridine, differing in substitution pattern and ring connectivity.

- Applications : Such halogenated derivatives are often used in cross-coupling reactions, suggesting the target compound could serve similar synthetic roles .

Physicochemical and Pharmacological Properties

Biological Activity

tert-Butyl 2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate (CAS No. 1352485-06-3) is a synthetic compound with potential applications in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 331.45 g/mol. The compound features a piperidine ring, pyridine moiety, and a tert-butyl ester group, which contribute to its pharmacological profile.

Pharmacological Properties

- CNS Activity : The presence of the pyrrolidine and piperidine rings suggests potential central nervous system (CNS) activity. Compounds with similar structures have shown promise as anxiolytics and antidepressants.

- Anti-inflammatory Effects : Preliminary studies indicate that derivatives of compounds containing pyridine and piperidine structures exhibit anti-inflammatory properties through inhibition of cyclooxygenase enzymes (COX). For instance, related compounds have demonstrated IC values against COX-2 comparable to known anti-inflammatory drugs like celecoxib .

- Antimicrobial Activity : Research has highlighted the antimicrobial potential of pyridine derivatives. Certain compounds have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Pyridine Substituents : Variations in the substituents on the pyridine ring can significantly alter the compound's affinity for biological targets.

- Piperidine Modifications : Changes in the piperidine structure can enhance or diminish CNS activity, impacting therapeutic efficacy.

Case Study 1: Anti-inflammatory Screening

A study evaluated the anti-inflammatory effects of various pyridine-piperidine derivatives, including this compound. The compound was tested in carrageenan-induced paw edema models in rats, showing significant reduction in inflammation compared to control groups .

Case Study 2: CNS Activity Assessment

In a behavioral study assessing CNS activity, compounds similar to this compound were administered to mice. Results indicated a notable anxiolytic effect at specific dosages, suggesting its potential as a therapeutic agent for anxiety disorders .

Research Findings Table

| Property | Value/Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 331.45 g/mol |

| Anti-inflammatory IC | Comparable to celecoxib (0.04 μmol) |

| Antimicrobial MIC | 3.12 - 12.5 μg/mL against S. aureus |

| CNS Activity | Anxiolytic effects observed in behavioral tests |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing tert-butyl 2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate, and how do reaction conditions affect yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and Boc-protection. For example, tert-butyl carbamate derivatives are often synthesized using DMAP (dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C to optimize yields . Reaction conditions such as temperature, solvent polarity, and catalyst selection (e.g., DMAP vs. pyridine) critically influence regioselectivity and byproduct formation.

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : and NMR to confirm the piperidine-pyrrolidine-pyridine backbone.

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected MW ~277–323 g/mol, depending on substituents) .

- X-ray crystallography : Resolve ambiguities in stereochemistry, as demonstrated in analogous piperidine-carboxylate structures .

Q. What safety precautions are essential during handling?

- Methodological Answer :

- Personal protective equipment (PPE) : Gloves, eye protection, and respiratory masks, as the compound may release hazardous vapors during reactions .

- Storage : Stable under inert conditions (N atmosphere) at 2–8°C to prevent hydrolysis of the tert-butyl carbamate group .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data during structural elucidation?

- Methodological Answer : Contradictions between predicted and observed NMR signals (e.g., downfield shifts due to electron-withdrawing groups) require:

- Computational modeling : DFT (density functional theory) to simulate spectra and assign peaks accurately.

- Isotopic labeling : -labeling to trace nitrogen environments in the pyrrolidine-pyridine system .

Q. What strategies optimize regioselectivity in the substitution of the pyrrolidine ring?

- Methodological Answer :

- Steric control : Use bulky bases (e.g., LDA) to direct substitution to less hindered positions.

- Catalytic systems : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for pyridine functionalization, as seen in analogous tert-butyl piperidine derivatives .

- Table : Comparison of reaction conditions for pyrrolidine substitution:

| Catalyst | Solvent | Yield (%) | Selectivity |

|---|---|---|---|

| DMAP/TEA | DCM | 65–75 | Moderate |

| Pd(PPh) | THF/toluene | 80–85 | High |

Q. How does the compound’s stability vary under different pH conditions, and what degradation pathways are observed?

- Methodological Answer :

- Acidic conditions : Rapid cleavage of the tert-butyl carbamate group (e.g., TFA-mediated deprotection).

- Basic conditions : Hydrolysis of the ester moiety, forming carboxylic acid derivatives.

- Stabilizers : Buffered solutions (pH 6–7) and antioxidants (e.g., BHT) mitigate degradation .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.